molecular formula C23H32O6 B154792 Strophanthidin CAS No. 66-28-4

Strophanthidin

Cat. No.: B154792
CAS No.: 66-28-4
M. Wt: 404.5 g/mol
InChI Key: ODJLBQGVINUMMR-HZXDTFASSA-N
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Mechanism of Action

Target of Action

Strophanthidin, a cardiac glycoside, primarily targets the Na+/K+ ATPase in muscle tissue, particularly in the heart . This protein plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various cellular functions .

In addition to this, this compound has also been shown to promote the expression of tumor necrosis factor (TNF)-related apoptosis-inducing ligand receptor 2 (TRAIL-R2, or DR5) in A549 human lung adenocarcinoma cells .

Mode of Action

This compound exerts its action by specifically inhibiting the Na+/K+ ATPase. This inhibition leads to an overload of Ca2+ ions , causing diastolic dysfunction, arrhythmias, and ultimately leading to heart failure and death .

In the context of cancer, this compound promotes the expression of TRAIL-R2 in A549 cells, which activates caspase 3/6/8, particularly caspase 3 . This activation triggers a cascade of events leading to apoptosis .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to downregulate the p38 MAPK/ERK signaling pathway, contributing to the inhibition of the growth of A549 cells .

Moreover, this compound also attenuates the MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin signaling pathways in human cancers .

Pharmacokinetics

hispidus .

Result of Action

The inhibition of Na+/K+ ATPase by this compound leads to an overload of Ca2+ ions, causing diastolic dysfunction, arrhythmias, and ultimately leading to heart failure and death .

In the context of cancer, the activation of caspase 3/6/8 by this compound leads to the elevation of the expression level of apoptotic chromatin condensation inducer in the nucleus (ACIN1) and prelamin-A/C (LMNA), ultimately inducing apoptosis .

Biochemical Analysis

Biochemical Properties

Strophanthidin plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the expression of several key proteins such as MEK1, PI3K, AKT, mTOR, Gsk3α, and β-catenin from MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin signaling .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce apoptosis in A549 human lung adenocarcinoma cells by promoting TRAIL-DR5 signaling .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. Specifically, this compound promotes the expression of tumor necrosis factor (TNF)-related apoptosis-inducing ligand receptor 2 (TRAIL-R2, or DR5) in A549 cells to activate caspase 3/6/8, in particular caspase 3 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Strophanthidin can be synthesized through various chemical reactions involving its precursor compounds. One common method involves the extraction of this compound from the seeds of Strophanthus kombé. The seeds are first dried and then subjected to solvent extraction to isolate the glycosides. The extracted glycosides are then hydrolyzed to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced by large-scale extraction from plant sources. The process involves several steps, including drying, solvent extraction, and purification through chromatography. The final product is obtained in crystalline form and is subjected to rigorous quality control to ensure its purity and potency .

Chemical Reactions Analysis

Types of Reactions: Strophanthidin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as strophanthidinic acid and its esters .

Scientific Research Applications

Strophanthidin has a wide range of scientific research applications:

Comparison with Similar Compounds

This compound’s unique structure and potent effects make it a valuable compound in both medical and scientific research.

Properties

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O6/c1-20-6-3-17-18(4-8-22(27)11-15(25)2-7-21(17,22)13-24)23(20,28)9-5-16(20)14-10-19(26)29-12-14/h10,13,15-18,25,27-28H,2-9,11-12H2,1H3/t15-,16+,17-,18+,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJLBQGVINUMMR-HZXDTFASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(CCC(C5)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00903966
Record name Strophanthidin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66-28-4
Record name Strophanthidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Strophanthidin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name strophanthidin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86078
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Record name Strophanthidin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3β,5β)-3,5,14-trihydroxy-19-oxocard-20(22)-enolide
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Record name STROPHANTHIDIN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary molecular target of Strophanthidin?

A1: this compound's primary molecular target is the Na+‐K+ pump, a transmembrane protein responsible for maintaining cellular electrochemical gradients of sodium and potassium ions. [, , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with the Na+‐K+ pump?

A2: this compound binds to the extracellular side of the Na+‐K+ pump, specifically at the cardiotonic steroid site, inhibiting its ATPase activity. This binding prevents the pump from transporting sodium ions out of the cell and potassium ions into the cell. [, , , , , , , , , ]

Q3: What are the downstream effects of this compound binding to the Na+‐K+ pump?

A3: this compound binding to the Na+‐K+ pump leads to several downstream effects, primarily:* Increased intracellular sodium: This occurs because the pump can no longer effectively remove sodium from the cell. [, , , , , , , , , , , , , ] * Altered calcium handling: The increased intracellular sodium affects the sodium-calcium exchanger, leading to a rise in intracellular calcium. [, , , , , , , , , , ]* Changes in membrane potential: The altered ion gradients affect the cell's resting membrane potential. [, , , , , , , , , , , , , , ]* Effects on contractility: The increase in intracellular calcium leads to enhanced contractility in cardiac muscle, a key characteristic of cardiotonic steroids. [, , , , , , , , , , , , , , , , , , ]

Q4: Are there differences in this compound's effects on different cardiac tissues?

A4: Yes, research suggests differences in this compound sensitivity and responses between Purkinje fibers and myocardial fibers. Purkinje fibers appear more sensitive to this compound's inotropic effects, potentially due to differences in sodium influx modulation and subsequent changes in action potential duration and calcium influx. [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C23H32O6, and its molecular weight is 404.5 g/mol. [, ]

Q6: Is there information available about the spectroscopic data of this compound and its derivatives?

A6: While the provided abstracts don't contain specific spectroscopic data, several mention techniques like NMR spectroscopy to characterize this compound, its derivatives, and related compounds. [, ]

Q7: Are there studies on this compound's material compatibility, stability, or catalytic properties?

A7: The provided research focuses primarily on the pharmacological and physiological effects of this compound, with limited information on material compatibility, stability outside biological contexts, or catalytic properties.

Q8: Are there studies on resistance mechanisms, cross-resistance, toxicology, and safety profiles of this compound?

A10: While the research highlights the potential for toxicity with high doses of this compound, specific information about resistance mechanisms, cross-resistance patterns, and detailed toxicological profiles are not extensively covered. [, , , , ]

Q9: What is known about drug delivery, biomarkers, and analytical methods for this compound?

A9: The research primarily focuses on understanding the fundamental mechanisms of this compound. Information on targeted drug delivery strategies, specific biomarkers for efficacy prediction or safety monitoring, and detailed descriptions of analytical techniques are not extensively discussed.

Q10: Are there studies on the environmental impact, dissolution/solubility, and quality control of this compound?

A10: The provided research concentrates on the pharmacological and physiological aspects of this compound. There is limited information about its environmental impact, dissolution and solubility profiles, and specific quality control measures related to its development and production.

Q11: Are there studies on the biocompatibility, biodegradability, alternatives, and substitutes for this compound?

A11: The research primarily focuses on the effects of this compound on cellular and tissue function. Information about its biocompatibility, biodegradability, and potential alternative compounds with similar or distinct mechanisms of action is not extensively discussed.

Q12: Are there cross-disciplinary applications and synergies for this compound research?

A12: While the research focuses mainly on cardiology and pharmacology, there are cross-disciplinary links to:

  • Neuroscience: this compound's effects on the Na+/K+ pump are relevant to understanding neuronal function and differentiation. [, ]
  • Cell Biology: this compound's impact on intracellular ion concentrations and signaling pathways provides insights into broader cellular processes. [, , , , , , ]

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